![molecular formula C9H10BrNO2S B1377540 3-((4-Bromophenyl)sulfonyl)azetidine CAS No. 1706448-67-0](/img/structure/B1377540.png)
3-((4-Bromophenyl)sulfonyl)azetidine
Overview
Description
“3-((4-Bromophenyl)sulfonyl)azetidine” is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . The IUPAC name for this compound is 3-((4-bromophenyl)sulfonyl)azetidine .
Molecular Structure Analysis
The InChI code for “3-((4-Bromophenyl)sulfonyl)azetidine” is 1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 369.6±44.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.6±3.0 kJ/mol . The flash point is 177.3±28.4 °C . The index of refraction is 1.632 . The molar refractivity is 59.0±0.4 cm3 . The polar surface area is 46 Å2 . The polarizability is 23.4±0.5 10-24 cm3 . The surface tension is 55.4±3.0 dyne/cm . The molar volume is 165.5±3.0 cm3 .Scientific Research Applications
Synthesis and Drug Design Applications
3-((4-Bromophenyl)sulfonyl)azetidine is implicated in the synthesis of small-ring derivatives, offering valuable motifs for new chemical spaces in drug design. The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through a mild Fe-catalyzed thiol alkylation exemplifies its potential in drug discovery programs. This process, applicable across a broad range of thiols and azetidinols, highlights the versatility of azetidine derivatives in synthesizing compounds with potential therapeutic applications (Dubois et al., 2019).
Chemical Process Development
In another application, the scalable process for producing 3-(Bromoethynyl)azetidine, a highly energetic building block, underlines the chemical's importance in the pharmaceutical industry. The developed method involves a four-step, fully telescoped sequence, demonstrating the compound's critical role in the production of active pharmaceutical ingredients (APIs) while emphasizing safety and efficiency (Kohler et al., 2018).
Multicomponent Reaction Synthesis
Further, the copper-catalyzed multicomponent reactions for synthesizing 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives highlight the compound's utility in creating functionalized molecules under mild conditions. These reactions proceed via a [2 + 2] cycloaddition mechanism, offering good to excellent yields and showcasing the compound's adaptability in synthesizing complex molecules (Xu et al., 2007).
Synthesis of Saturated Azacycles
The preparation of substituted azetidines and larger ring nitrogen-containing saturated heterocycles through intermolecular sp3-C-H amination of alkyl bromide derivatives demonstrates the role of 3-((4-Bromophenyl)sulfonyl)azetidine in synthesizing bioactive molecules. This efficient and selective method provides a pathway to cyclic secondary amines with potential for pharmaceutical development (Betz et al., 2019).
Future Directions
Aziridines and azetidines, which include “3-((4-Bromophenyl)sulfonyl)azetidine”, have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that future research could focus on these areas.
properties
IUPAC Name |
3-(4-bromophenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZHTJWBQXCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromophenyl)sulfonyl)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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